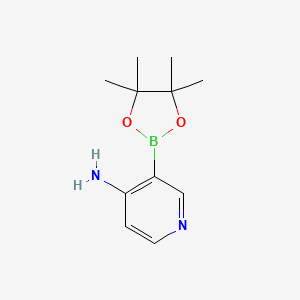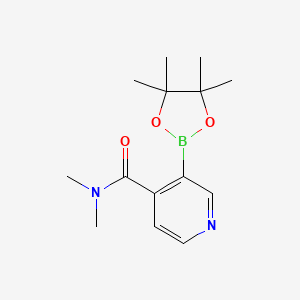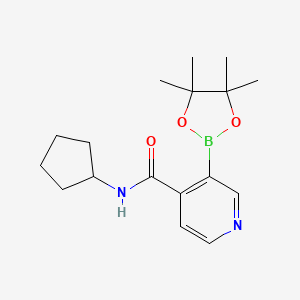
4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester (4-CPBA), also known as 4-cyclopentylcarbamoyl-3-pyridin-1-ylboronic acid pinacol ester, is an organic compound used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. 4-CPBA is used in a variety of synthetic transformations, including Suzuki-Miyaura and Sonogashira couplings, as well as in the synthesis of a number of natural products and pharmaceuticals.
Aplicaciones Científicas De Investigación
4-CPBA is widely used in a variety of scientific research applications. It is used in the synthesis of a number of natural products and pharmaceuticals, including antibiotics and anti-cancer drugs. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, 4-CPBA is used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds.
Mecanismo De Acción
The mechanism of action of 4-CPBA is based on its ability to form covalent bonds with other molecules. When 4-CPBA is reacted with a suitable substrate, the boron atom of the 4-CPBA molecule forms a covalent bond with the substrate. This covalent bond is then cleaved, resulting in the formation of a new molecule. This new molecule is then further reacted with other molecules to form the desired product.
Biochemical and Physiological Effects
4-CPBA has been studied for its potential biochemical and physiological effects. Studies have shown that 4-CPBA has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-CPBA has been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-CPBA in laboratory experiments include its low cost, ease of use, and its ability to form covalent bonds with other molecules. Additionally, 4-CPBA is a relatively stable compound, and is not prone to decomposition. The main limitation of 4-CPBA is its relatively low reactivity, which can make it difficult to use in certain reactions.
Direcciones Futuras
The potential future directions for the use of 4-CPBA include its use as a reagent in new synthetic transformations, such as palladium-catalyzed reactions, as well as its use in the synthesis of new pharmaceuticals and natural products. Additionally, 4-CPBA could be used in the development of new polymers, dyes, and other materials. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 4-CPBA.
Métodos De Síntesis
The synthesis of 4-CPBA begins with the reaction of 4-chloro-3-pyridin-1-ylboronic acid pinacol ester (Cl-CPBA) with cyclopentyl isocyanate. This reaction results in the formation of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol esterlcarbamoyl-3-pyridin-1-ylboronic acid pinacol ester (4-CPBA). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as palladium or copper. The reaction is typically carried out at room temperature, and is usually complete within 24 hours.
Propiedades
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-19-10-9-13(14)15(21)20-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTFBFCODQCCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



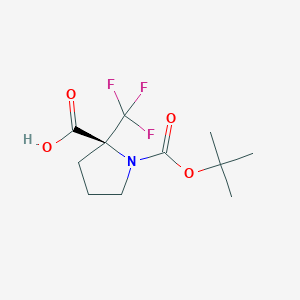
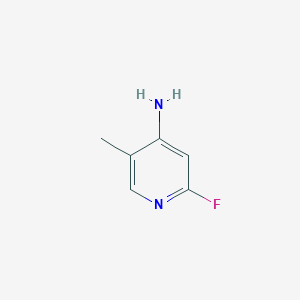
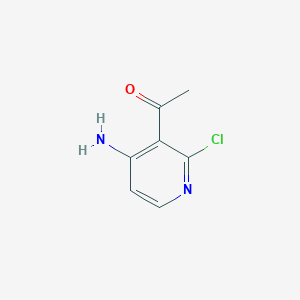
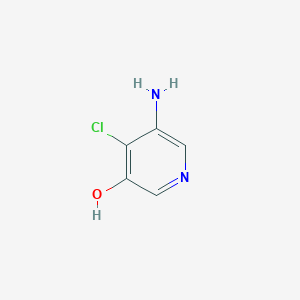
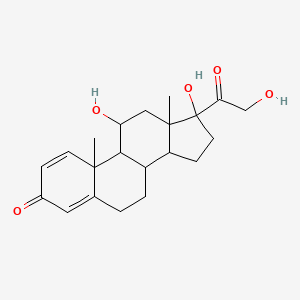
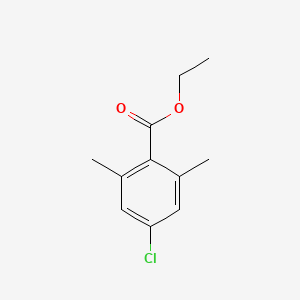


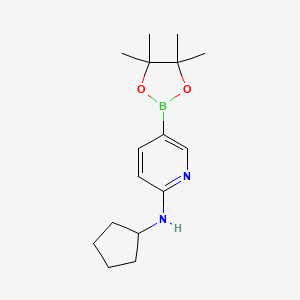
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
